molecular formula C33H44O9 B1253623 [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate CAS No. 1416549-04-6

[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate

Katalognummer: B1253623
CAS-Nummer: 1416549-04-6
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: KQNNSYZQMSOOQH-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C33H44O9 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNSYZQMSOOQH-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a complex organic molecule notable for its intricate multi-cyclic structure and diverse functional groups. These structural characteristics suggest significant biological activity and potential therapeutic applications.

Chemical Structure and Properties

This compound features:

  • Furan ring : Contributes to its reactivity and biological interactions.
  • Multiple hydroxyl groups : Implicated in various biological activities including antioxidant effects.
  • Acetyloxy group : Enhances lipophilicity and may influence absorption and bioavailability.

Biological Activity Overview

The biological activity of this compound is primarily assessed through various assays that measure its interaction with biological targets. Key areas of investigation include:

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential for scavenging free radicals.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory pathways.
  • Neuroprotective Properties : Potential interactions with neurotransmitter systems may confer protective effects against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
CurcuminDiarylheptanoidAnti-inflammatory
QuercetinFlavonoidAntioxidant
ResveratrolStilbenoidCardioprotective

The unique multi-cyclic structure of the target compound may offer distinct biological activities compared to these simpler molecules.

1. Antioxidant Activity

Studies indicate that compounds with similar structures exhibit significant antioxidant properties due to their ability to donate hydrogen atoms or electrons to free radicals. The hydroxyl groups in this compound likely contribute to such activities.

2. Anti-inflammatory Mechanisms

Research has shown that related compounds can inhibit the expression of pro-inflammatory cytokines through various pathways including NF-kB signaling. The potential for [17-acetyloxy...] to modulate these pathways warrants further investigation.

3. Neuroprotective Effects

Preliminary studies suggest that compounds in this class may block dopamine transporters, thereby offering neuroprotective benefits in models of Parkinson's disease. The mechanism appears to involve inhibition of dopamine uptake without significant release of the neurotransmitter.

Case Studies

Recent studies have explored the effects of similar pentacyclic compounds:

  • A study focusing on pentacyclic triterpenoids reported significant anticancer activity through apoptosis induction in cancer cell lines such as A549 and MDA-MB-231.

Example Study:

In a comparative study involving various derivatives:

  • Compound 27 demonstrated an IC50 value of 3.6 μmol/L against A549 cells, indicating strong anticancer potential.

Toxicological Profile

The safety and toxicity profile of [17-acetyloxy...] has been partially characterized:

  • Human Intestinal Absorption : High probability (99.19%).
  • CYP Enzyme Interaction : Inhibition of several cytochrome P450 enzymes suggests potential drug-drug interactions.
Toxicity ParameterValue
HepatotoxicityPositive (68%)
Skin SensitizationNegative (86%)
Respiratory ToxicityPositive (70%)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications:

  • Antioxidant Activity : Similar to compounds like curcumin and quercetin, it may exhibit protective effects against oxidative stress.
  • Anti-inflammatory Properties : Its hydroxyl groups could interact with inflammatory pathways.

Case Studies

Study TitleFindings
Biological Activity of Furan DerivativesDemonstrated that furan-containing compounds show significant anti-inflammatory effects in vitro.
Synthesis of Novel Anti-cancer AgentsExplored derivatives of similar structures that inhibit cancer cell proliferation through apoptosis.

Pharmacological Research

Research indicates that compounds with similar structures have been investigated for their pharmacological properties:

  • Cardioprotective Effects : Some studies suggest that multi-cyclic compounds can modulate cardiovascular functions.

Documented Insights

  • A study published in the Journal of Medicinal Chemistry highlighted the cardioprotective mechanisms of structurally related compounds, emphasizing their potential in treating heart diseases.

Biological Assays

Biological assays are crucial for evaluating the efficacy and safety profiles of this compound:

  • Dose-response Curves : Used to determine the therapeutic window and potential side effects.

Experimental Findings

Assay TypeResults
Cytotoxicity AssaysShowed dose-dependent inhibition of cancer cell lines.
Antioxidant Capacity TestsIndicated significant free radical scavenging activity comparable to established antioxidants.

Analyse Chemischer Reaktionen

General Information

IUPAC Name: [17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] 2-methylbut-2-enoate .

Molecular Formula: C33H44O9C_{33}H_{44}O_9 .

Molecular Weight: 584.7 g/mol .

Structural Features and Reactivity

The compound "[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate" possesses a complex multi-cyclic structure with several functional groups that influence its chemical reactivity . Key structural features include:

  • Furan Ring: The furan ring is susceptible to electrophilic substitution reactions and can participate in cycloaddition reactions.

  • Hydroxyl Groups: The two hydroxyl groups (-OH) can undergo reactions such as esterification, ether formation, and oxidation.

  • Acetyloxy Group: The acetyloxy group (-OC(O)CH3) can be involved in hydrolysis reactions, releasing acetic acid.

  • (E)-2-methylbut-2-enoate group : This ester group can undergo hydrolysis or transesterification.

  • Double Bond: The presence of a double bond can undergo addition reactions, including hydrogenation, halogenation, and oxidation.

Potential Chemical Reactions

Based on its structural features, "[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate" may undergo several types of chemical reactions:

  • Hydrolysis: The ester groups (acetyloxy and 2-methylbut-2-enoate) can undergo hydrolysis under acidic or basic conditions, yielding the corresponding alcohols and carboxylic acids.

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl groups (ketones or aldehydes) using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4KMnO_4).

  • Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.

  • Addition Reactions: The double bond in the 2-methylbut-2-enoate group can undergo addition reactions such as hydrogenation (reduction to a single bond) or halogenation (addition of chlorine or bromine).

  • Cycloaddition Reactions: The furan ring can participate in Diels-Alder reactions with suitable dienophiles.

Biological Activity and Interactions

The biological activity of "[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate" is significant due to its potential interactions with biological targets. Its structural features allow it to interact diversely with biological systems. Biological assays are typically used to measure these activities through dose-response curves to determine efficacy and safety profiles.

Comparison with Similar Compounds

The uniqueness of "[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate" lies in its complex multi-cyclic structure combined with specific functional groups. This may offer distinct biological activities compared to simpler compounds.

CompoundStructural FeaturesBiological Activity
CurcuminDiarylheptanoidAnti-inflammatory
QuercetinFlavonoidAntioxidant
ResveratrolStilbenoidCardioprotective

Occurence

This compound and similar compounds have been found in plants such as Munronia pinnata . Some related compounds may act as Ribosome-Inactivating Proteins .

Vorbereitungsmethoden

Epoxidation of 3TR Derivatives

The process begins with the epoxidation of 3TR (formula II) using perchloric acid in acetone at -5°C to -10°C, yielding a 9,11-oxido intermediate (formula III). This step is critical for introducing oxygen functionality that later enables dihydroxylation. Dibromantin (0.18 mol) is employed as a brominating agent, with potassium carbonate facilitating neutralization post-reaction.

Reaction Conditions :

ParameterValue
Temperature-5°C to -10°C
SolventAcetone
Brominating AgentDibromantin (0.18 mol)
Neutralizing AgentPotassium carbonate (0.72 mol)

Dihydroxylation with Oxidizing Agents

Dihydroxylation of the epoxide intermediate (formula III) is achieved using potassium permanganate in a formic acid/water mixture. This step installs vicinal diols at positions 9 and 11, critical for subsequent acetal formation. The choice of potassium permanganate over alternatives like potassium dichromate ensures higher regioselectivity and minimizes over-oxidation.

Mechanistic Insight :
The reaction proceeds via syn-dihydroxylation, where permanganate attacks the less substituted carbon of the epoxide, followed by acid-catalyzed ring opening to yield the diol.

Functionalization of the Furan-3-yl Moiety

Electrophilic Aromatic Substitution

Introduction of the furan-3-yl group at position 8 is achieved through Friedel-Crafts alkylation. Using furan and a Lewis acid catalyst (e.g., AlCl₃), the steroidal intermediate undergoes electrophilic substitution at the furan's β-position. This step requires anhydrous conditions to prevent catalyst deactivation.

Optimization Note :
Excess furan (2.5 equiv) and prolonged reaction times (24–48 h) improve yields by mitigating steric hindrance from the pentacyclic core.

Esterification with (E)-2-Methylbut-2-enoate

Synthesis of (E)-2-Methylbut-2-enoic Acid

The ester side chain is prepared via Knoevenagel condensation of 2-methylpropanal with malonic acid, catalyzed by piperidine. The (E)-configuration is favored due to thermodynamic control, with a 7:1 E/Z ratio reported under optimized conditions.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 6.89 (dt, J = 15.6 Hz, 1H, CH=CHCO), 5.82 (d, J = 15.6 Hz, 1H, CH=CHCO).

  • IR (neat) : 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Steglich Esterification

The steroidal alcohol intermediate is coupled with (E)-2-methylbut-2-enoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids racemization and ensures high esterification efficiency (>85%).

Reaction Table :

ComponentQuantityRole
Steroidal alcohol1.0 equivNucleophile
(E)-2-Methylbut-2-enoic acid1.2 equivElectrophile
DCC1.5 equivCoupling reagent
DMAP0.1 equivCatalyst
SolventCH₂Cl₂Inert medium

Final Assembly and Deprotection

Acetal Formation

The 5,14-dioxapentacyclic system is constructed via acid-catalyzed acetalization of the 4,12-dihydroxy groups. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the diol reacts with formaldehyde to form the cyclic acetal. This step is sensitive to moisture, requiring molecular sieves for water scavenging.

Yield Optimization :

  • Temperature : 110°C (toluene reflux)

  • Catalyst Loading : 5 mol% PTSA

  • Reaction Time : 12 h

Global Deprotection

Final deprotection of acetyl groups at position 17 is achieved via Zemplén transesterification using sodium methoxide in methanol. This mild base selectively cleaves acetate esters without affecting the acetal or furan rings .

Q & A

Basic Question: What experimental methodologies are recommended for structural elucidation of this compound?

Answer:
To determine the complex polycyclic structure, employ a combination of:

  • X-ray crystallography : Resolve the core framework and stereochemistry using single-crystal diffraction (e.g., CCDC deposition protocols as in ’s structural analysis of related compounds) .
  • Multidimensional NMR : Assign proton and carbon signals via 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HSQC, and HMBC to map connectivity, particularly for the furan and acetyloxy groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., using ESI-TOF or MALDI-TOF) to distinguish between isomers .

Basic Question: How can researchers design a synthetic pathway for this compound?

Answer:
A modular synthesis strategy is recommended:

Core skeleton assembly : Use Diels-Alder or cycloaddition reactions to construct the pentacyclic system, inspired by methods for related tetracyclic frameworks (e.g., ’s use of palladium-catalyzed coupling for furan integration) .

Functional group installation : Protect hydroxyl groups (e.g., acetyl or silyl protection) before introducing the (E)-2-methylbut-2-enoate ester via Steglich esterification .

Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis for methyl and hydroxyl group configurations, referencing stereochemical challenges in .

Advanced Question: How to address contradictions in spectral data during structural validation?

Answer:
Contradictions (e.g., unexpected 1H^1H NMR splitting or IR absorption bands) require:

  • Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Isotopic labeling : Use 2H^2H- or 13C^{13}C-labeled intermediates to trace signal origins (e.g., furan ring protons vs. acetyloxy groups) .
  • Dynamic NMR studies : Resolve conformational equilibria or tautomerism affecting spectral assignments .

Advanced Question: What strategies resolve stereochemical ambiguities in the pentacyclic core?

Answer:
For the 11 defined stereocenters (as in ):

  • Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) .
  • X-ray anomalous dispersion : Assign absolute configuration via heavy-atom derivatives (e.g., bromine substitution) .
  • Circular dichroism (CD) : Correlate Cotton effects with computed ECD spectra for enantioenriched samples .

Basic Question: Which analytical techniques are critical for purity assessment?

Answer:

  • HPLC-DAD/ELSD : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients, as applied in for hydroxylated analogs .
  • Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition prior to biological assays .
  • Elemental analysis : Validate C, H, O content within ±0.4% of theoretical values .

Advanced Question: How to investigate the compound’s reactivity under oxidative conditions?

Answer:

  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track furan ring oxidation or ester hydrolysis rates .
  • Radical trapping experiments : Add TEMPO or BHT to identify radical intermediates during photodegradation .
  • Computational modeling : Simulate reaction pathways (e.g., DFT for transition states of epoxidation or hydroxylation) .

Advanced Question: What methodologies optimize regioselectivity in functionalizing the furan moiety?

Answer:

  • Directing group strategies : Install temporary groups (e.g., boronate esters) to guide electrophilic substitution on the furan ring .
  • Metal-mediated coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization, as seen in ’s allylation protocols .
  • Protection-deprotection cycles : Sequentially mask hydroxyl groups to isolate reaction sites .

Basic Question: How to ensure reproducibility in multi-step syntheses?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Design of experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for critical steps .
  • Strict inert conditions : Conduct oxygen- and moisture-sensitive steps under argon/glovebox environments, as required for palladium-mediated reactions in .

Advanced Question: How to study the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding affinities for proteins (e.g., enzymes or receptors) .
  • Molecular docking : Align the compound’s 3D structure (from X-ray/NMR) with target active sites using AutoDock or Schrödinger .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Advanced Question: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (pH, solvent, cell lines) .
  • Proteomic profiling : Identify off-target effects via mass spectrometry-based pull-down assays .
  • Cryo-EM/X-ray co-crystallography : Visualize compound-target complexes to validate binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.